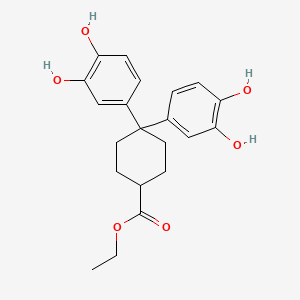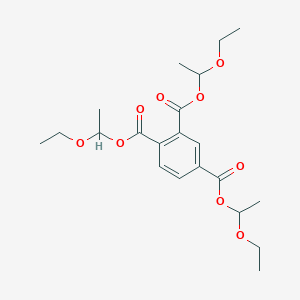
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C21H30O9 and a molecular weight of 426.458 g/mol . It is a derivative of benzene-1,2,4-tricarboxylate, where three ethoxyethyl groups are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 1-ethoxyethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the development of drug delivery systems and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions with target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate can be compared with other similar compounds, such as:
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate: This compound is used as a plasticizer and has a similar structure but with different alkyl groups.
Triisodecyl benzene-1,2,4-tricarboxylate: Another plasticizer with longer alkyl chains, used in high-performance applications.
The uniqueness of this compound lies in its specific ethoxyethyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications .
Propiedades
Número CAS |
221641-39-0 |
|---|---|
Fórmula molecular |
C21H30O9 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C21H30O9/c1-7-25-13(4)28-19(22)16-10-11-17(20(23)29-14(5)26-8-2)18(12-16)21(24)30-15(6)27-9-3/h10-15H,7-9H2,1-6H3 |
Clave InChI |
ZKNAZPPALKZSAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)OCC)C(=O)OC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)
![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)
![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
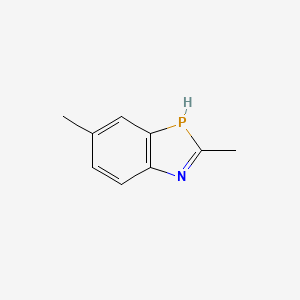
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
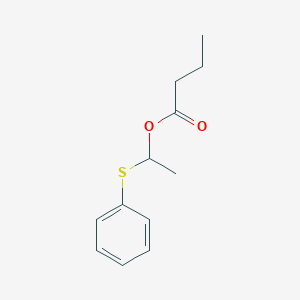
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
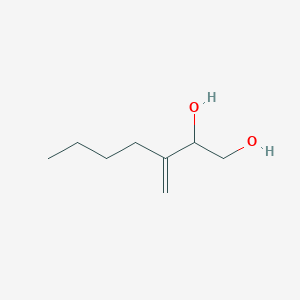
![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
